3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound features a pyrrolo[2,3-b]quinoxaline core substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a (2,5-dimethylphenyl)sulfonyl moiety.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-8-9-14(2)17(12-13)29(26,27)19-18-21(25(20(19)22)10-11-28-3)24-16-7-5-4-6-15(16)23-18/h4-9,12H,10-11,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJFUFCOTNVQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic synthesis
Pyrroloquinoxaline Core Synthesis: The core can be synthesized through a condensation reaction between an appropriate diamine and a diketone under acidic conditions.
Methoxyethylation: The final step involves the alkylation of the amine group with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings and the amine group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include sulfides or thiols.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit significant anticancer properties. The pyrroloquinoxaline framework has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifications on the quinoxaline structure can enhance selectivity and potency against tumor cells.
Mechanism of Action
The compound's mechanism is believed to involve the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth. This inhibition leads to apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| This compound | PI3K | Anticancer | |
| Similar derivatives | Various kinases | Cytotoxicity |
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. The ability to cross the blood-brain barrier allows it to potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings indicate a promising avenue for developing treatments for neurodegenerative disorders.
| Study Type | Outcome | Reference |
|---|---|---|
| Animal Model | Improved cognitive function | |
| In vitro studies | Reduced oxidative stress |
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic semiconductors.
Organic Photovoltaics (OPVs)
Research has explored the use of this compound as a potential electron donor material in OPVs. Its favorable electronic properties can enhance the efficiency of solar cells by improving charge transport and stability.
Mechanism of Action
The mechanism of action of 3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The sulfonyl group may play a crucial role in binding to these targets, while the pyrroloquinoxaline core provides structural stability and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrroloquinoxaline scaffold is shared among analogs, but substituent diversity dictates pharmacological properties:
Key Observations :
- Sulfonyl vs. Benzimidazolyl : The sulfonyl group in the main compound and may increase interactions with polar enzyme pockets, while the benzimidazolyl group in could facilitate π-π stacking with aromatic residues .
- Alkoxy Chain Length : The 2-methoxyethyl group (main compound) versus 3-methoxypropyl () affects solubility and membrane permeability.
SIRT1 Modulation
The compound from (OTAVA Catalogue 1091797) is a SIRT1 activator with anti-inflammatory and insulin-sensitizing effects (IC₅₀ = 0.8 μM in vitro). Its 4-fluorophenyl substituent enhances target affinity compared to non-fluorinated analogs.
Kinase Inhibition Potential
Compounds with benzimidazolyl substituents (e.g., ) show affinity for kinases like CDK2 and Aurora B, suggesting that the main compound’s sulfonyl group might shift selectivity toward tyrosine kinases or phosphatases .
Pharmacokinetic and Physicochemical Properties
Research Findings and Clinical Relevance
- Anti-Inflammatory Activity : The OTAVA compound demonstrated 70% reduction in TNF-α secretion in macrophages at 10 μM, suggesting the main compound’s sulfonyl group could amplify this effect by stabilizing protein-ligand interactions.
- Selectivity Challenges: While showed nanomolar inhibition of CDK2 (IC₅₀ = 12 nM), its benzimidazolyl group caused off-target binding to hERG channels. The main compound’s sulfonyl moiety may mitigate this risk due to reduced basicity .
Biological Activity
3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various studies.
Chemical Structure
The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse pharmacological properties. The sulfonyl and methoxyethyl substituents are expected to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrroloquinoxaline framework followed by the introduction of the sulfonyl and methoxyethyl groups. Detailed synthetic routes can be found in specialized literature focusing on heterocyclic chemistry.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:
- In vitro studies have shown that related pyrroloquinoxaline derivatives inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. These compounds often induce apoptosis and inhibit cell migration and invasion .
- In vivo studies demonstrate that these compounds can effectively reduce tumor growth in animal models. For instance, a related compound showed enhanced efficacy against IGROV1 tumors in SCID mice compared to other agents .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of key enzymes : Similar compounds have been reported to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine biosynthesis in cancer cells .
- Selective transport : The compound may utilize specific membrane transporters like folate receptors (FRs) for enhanced cellular uptake, leading to increased efficacy against tumor cells expressing these receptors .
Case Studies
| Study | Compound | Cell Line | Key Findings |
|---|---|---|---|
| 1 | This compound | KB and IGROV1 | Selectively inhibited proliferation; induced apoptosis |
| 2 | Related pyrroloquinoxaline derivative | 4T1 (breast cancer) | Inhibited cell migration and invasion; induced apoptosis |
| 3 | Pyrrolo[2,3-b]quinoxaline series | Various tumor models | Significant reduction in tumor size in SCID mice |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
